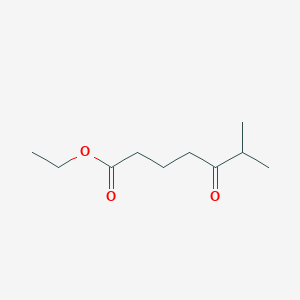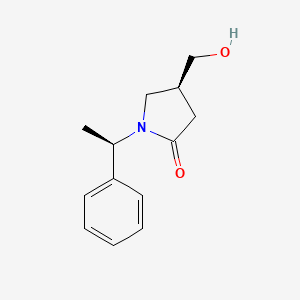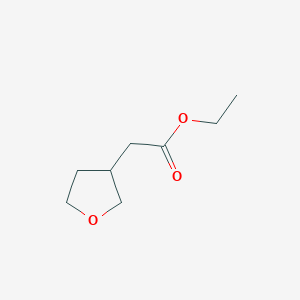
3-(4-Tert-butylphenyl)-2-methyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Tert-butylphenyl)-2-methyl-1-propene is an organic compound with the molecular formula C14H20. It is a derivative of propene, where the hydrogen atoms are substituted with a tert-butylphenyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is often carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis. This method offers the advantage of shorter reaction times and higher yields compared to conventional heating methods. The reaction mixture is subjected to microwave irradiation, which accelerates the reaction and reduces the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Tert-butylphenyl)-2-methyl-1-propanol.
Reduction: Formation of 3-(4-Tert-butylphenyl)-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Tert-butylphenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex, followed by the loss of a proton to regenerate the aromatic system .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An isomeric compound with similar structural features but different chemical properties.
3-(4-tert-Butylphenyl)-2-methylpropanal: A related compound with an aldehyde functional group instead of a propene moiety
Uniqueness
3-(4-Tert-butylphenyl)-2-methyl-1-propene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity in various chemical reactions .
Properties
IUPAC Name |
1-tert-butyl-4-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11(2)10-12-6-8-13(9-7-12)14(3,4)5/h6-9H,1,10H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNTYYIJIBFHSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548845 |
Source


|
| Record name | 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73566-44-6 |
Source


|
| Record name | 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![SPIRO[CYCLOHEXANE-1,3'-INDOLINE]](/img/structure/B1315622.png)
![2-[1-(4-Chlorophenyl)ethoxy]ethanol](/img/structure/B1315623.png)

![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)
![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)





![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)
